molecular formula C11H12ClNO3 B1450862 2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate CAS No. 1192804-63-9

2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate

Cat. No. B1450862
CAS RN: 1192804-63-9
M. Wt: 241.67 g/mol
InChI Key: YDRDUAARRDZMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloroethyl (4-methylphenyl)aminoacetate” is a chemical compound used for proteomics research . It is manufactured by companies like MATRIX SCIENTIFIC and Santa Cruz . Its molecular formula is C11H12ClNO3 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for protein characterization, modification, and interaction studies. The molecular formula of C11H12ClNO3 and molecular weight of 241.67 make it suitable for precise mass spectrometry applications .

Chemical Education

Lastly, this compound can serve as an educational tool in teaching organic chemistry concepts. Its structure and reactivity can be used to demonstrate various organic reactions and synthesis techniques to students.

Each of these applications leverages the unique chemical properties of 2-Chloroethyl (4-methylphenyl)aminoacetate to advance scientific knowledge and technology across multiple fields of research .

Safety and Hazards

The safety and hazards associated with “2-Chloroethyl (4-methylphenyl)aminoacetate” are not specified in the sources I found. It’s important to note that this compound is intended for research purposes only and should not be used as a food, drug, or household item .

properties

IUPAC Name

2-chloroethyl 2-(4-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-8-2-4-9(5-3-8)13-10(14)11(15)16-7-6-12/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRDUAARRDZMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.